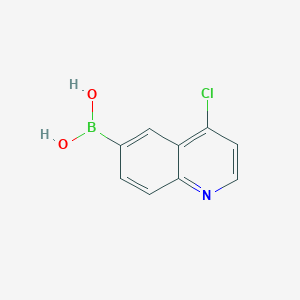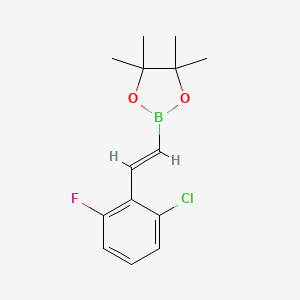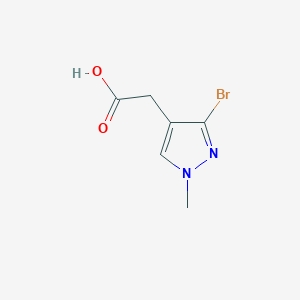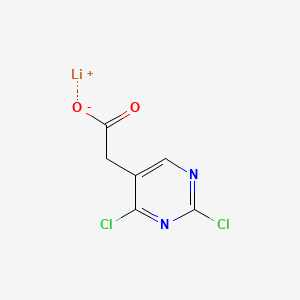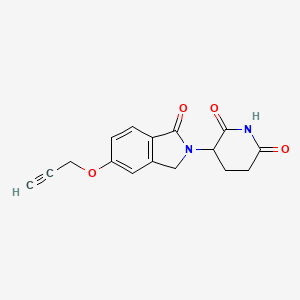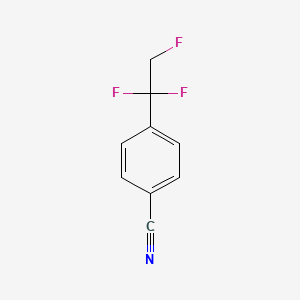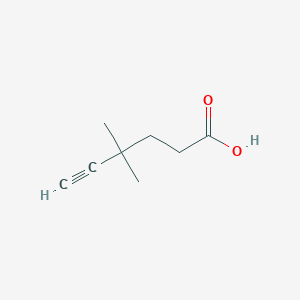![molecular formula C14H21Cl2N3O B13469810 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a small molecule compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It is also known by the name Simufilam . This compound has garnered significant attention due to its ability to bind to filamin, a protein involved in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid under reflux conditions . The reaction typically requires a Dean–Stark trap to remove water and is followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with proteins and its potential effects on cellular processes.
作用机制
The mechanism of action of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves its binding to filamin, a scaffolding protein that regulates the actin cytoskeleton . This binding stabilizes the interaction between soluble amyloid-beta (Aβ42) and the α7 nicotinic acetylcholine receptor (α7nAChR), which is implicated in tau phosphorylation and synaptic dysfunction . By preventing this interaction, the compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby potentially mitigating the effects of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: Similar in structure but with a methyl group instead of a benzyl group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the triazaspiro core but differ in functional groups and substitutions.
Uniqueness
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific binding affinity to filamin and its potential therapeutic effects in Alzheimer’s disease . Its ability to modulate protein interactions and reduce neuroinflammation sets it apart from other similar compounds.
属性
分子式 |
C14H21Cl2N3O |
|---|---|
分子量 |
318.2 g/mol |
IUPAC 名称 |
4-benzyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O.2ClH/c18-13-11-17(10-12-4-2-1-3-5-12)14(16-13)6-8-15-9-7-14;;/h1-5,15H,6-11H2,(H,16,18);2*1H |
InChI 键 |
ARMPFQBAGADGAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12NC(=O)CN2CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


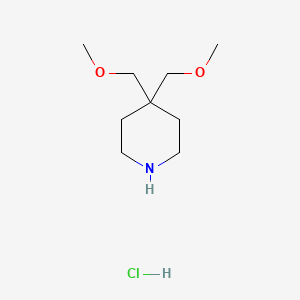

![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
